tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
Description
Structural Complexity and Topological Features of Tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene
The systematic IUPAC name, this compound, precisely describes the molecule's complex and rigid framework. This name indicates a tetracyclic (four-ring) system containing a total of twelve carbon atoms (a dodecane (B42187) skeleton). The numbers within the brackets define the connectivity and size of the rings. The structure is built upon a main bicyclo[2.2.1]heptane (norbornane) core, which is further fused to other rings, creating a highly constrained three-dimensional architecture.
A key feature is the location of the double bond between carbons 2 and 7, denoted by "-2(7)-ene". The fusion of the rings forces this double bond into a non-planar geometry, which is a significant deviation from the ideal planar arrangement of sp2-hybridized carbons in typical alkenes. libretexts.org This distortion introduces substantial angle and torsional strain into the molecule. The phenomenon where a double bond is located at a bridgehead carbon in a small bicyclic system is governed by Bredt's Rule, which posits that such compounds should be highly strained and reactive. libretexts.org
The synthesis of related tetracyclo[6.2.1.13,6.02,7]dodecane systems, often achieved through sequential Diels-Alder reactions, highlights the stereochemical complexity of these molecules. researchgate.netresearchgate.net The fusion of the rings can result in various diastereoisomers, with substituents adopting either endo or exo orientations. Computational studies, such as analyzing the potential energy surface, have been employed to predict the most stable stereochemical outcomes of these synthetic reactions. researchgate.net
Table 1: Predicted Properties for a this compound Stereoisomer
| Property | Value |
|---|---|
| CAS Number | 73679-39-7 |
| Molecular Formula | C₁₂H₁₆ |
| Molecular Weight | 160.26 g/mol |
| Boiling Point | 246.1±7.0 °C |
| Density | 1.08±0.1 g/cm³ |
Data for (1β,3α,6α,8β)-Tetracyclo[6.2.1.13,6.02,7]dodeca-2(7)-ene. chemicalbook.comaxios-research.com
Significance of Strained Polycyclic Alkenes in Contemporary Organic Chemistry Research
Strained polycyclic alkenes are more than mere chemical curiosities; they are valuable tools in modern organic synthesis and materials science. The high amount of strain energy stored within their bonds makes them exceptionally reactive in a controlled manner. libretexts.orgacs.org This stored energy can be released during a chemical reaction, providing a strong thermodynamic driving force for transformations that would otherwise be difficult to achieve.
A prominent application of strained alkenes is in the field of "click chemistry," particularly in strain-promoted cycloaddition reactions. nih.gov These reactions are highly efficient and can proceed without the need for metal catalysts, making them suitable for biological applications like bioconjugation. nih.gov The reactivity of these systems can be understood through distortion/interaction analysis, which shows that the energy required to distort the molecule to its transition state geometry is a key factor in its low reaction barriers. nih.gov
Furthermore, the rigid and well-defined three-dimensional structures of polycyclic compounds make them excellent building blocks (monomers) for creating advanced polymers. Polymers derived from these monomers can exhibit desirable properties such as high thermal stability and mechanical strength. researchgate.net The study of strained molecules like prismane (B14753642) and cubane, which have even higher strain energies, continues to push the boundaries of our understanding of chemical bonding and stability. libretexts.org
Research Objectives and Scope of Investigation for this compound
Research surrounding this compound and its isomers is multifaceted, focusing on several key areas:
Synthesis and Functionalization: A primary objective is the development of efficient and stereoselective synthetic routes to this tetracyclic core and its derivatives. The Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted bicyclo[2.2.1]heptene is a common strategy. researchgate.netresearchgate.net Research also focuses on introducing a wide array of functional groups onto the skeleton to modulate its properties and to prepare for further chemical transformations. researchgate.netresearchgate.net
Structural and Mechanistic Studies: A significant portion of research is dedicated to the detailed characterization of these complex molecules using techniques like NMR spectroscopy. researchgate.net These experimental studies are often complemented by quantum chemical calculations to understand the preferred stereochemistry and the mechanisms of reactions involving these compounds. researchgate.net Investigations into the formation and behavior of reactive intermediates, such as the corresponding tetracyclic carbocations, provide deep insights into the kinetic and chemical consequences of the strained framework. acs.org
Exploration of Reactivity: The inherent strain in the molecule, particularly at the double bond, is a central point of investigation. Researchers explore how this strain influences the molecule's participation in various reactions, including additions, rearrangements, and polymerizations. For instance, derivatives have been synthesized to study hydrosilylation and reactions with organometallic reagents. researchgate.net
Materials Science Applications: The use of related isomers, such as tetracyclo[6.2.1.13,6.02,7]dodec-4-ene, as monomers (TCD monomers) points to the potential application of this structural class in polymer chemistry. axios-research.com The goal is to create polymers with specific thermal and mechanical properties for advanced materials applications.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | IUPAC Name or Synonym |
|---|---|
| This compound | This compound |
| Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid | Tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid |
| 9-(2-Propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene | 9-(Prop-2-yn-1-yl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene |
| syn,endo-Tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium cation | syn,endo-Tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium |
| endo-4-Aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene | (endo)-Tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ylmethanamine |
| Tetracyclo[6.2.1.13,6.02,7]dodec-4-ene | 1,2,3,4,4a,5,8,8a-Octahydro-1,4:5,8-dimethanonaphthalene |
| Bicyclo[2.2.1]heptane | Norbornane |
| Prismane | Tetracyclo[2.2.0.02,6.03,5]hexane |
| Cubane | Pentacyclo[4.2.0.02,5.03,8.04,7]octane |
Structure
3D Structure
Properties
CAS No. |
73321-28-5 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene |
InChI |
InChI=1S/C12H16/c1-2-8-5-7(1)11-9-3-4-10(6-9)12(8)11/h7-10H,1-6H2 |
InChI Key |
WNOQFKCATWEQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2C4CCC3C4 |
Origin of Product |
United States |
Synthetic Methodologies for Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene and Analogous Strained Polycyclic Alkenes
Strategies for Stereocontrolled Carbon Framework Construction
The precise control of stereochemistry is paramount in the synthesis of intricate three-dimensional structures like tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene. The arrangement of atoms in space dictates the molecule's properties and reactivity. Chemists have developed a toolbox of reactions that allow for the predictable formation of specific stereoisomers.
Cycloaddition Reactions in Polycyclic Alkene Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks, as they allow for the formation of multiple carbon-carbon bonds in a single step with often high stereocontrol.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of the tetracyclo[6.2.1.13,6.02,7]dodecane framework. A common approach involves the reaction of a diene, such as cyclopentadiene (B3395910), with a dienophile. For instance, the reaction of cyclopentadiene with bicyclo[2.2.1]hept-2-ene derivatives leads to the formation of the tetracyclo[6.2.1.13,6.02,7]dodecane skeleton.
Research has shown that a twofold, sequential Diels-Alder reaction between cyclopentadiene and dienophiles like methyl methacrylate (B99206) or methyl acrylate (B77674) can produce various isomers of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid derivatives. researchgate.net Similarly, the reaction of allylacetylene with cyclopentadiene yields 9-(2-propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene. researchgate.net
A particularly relevant example is the Diels-Alder reaction between cyclopentadiene and 2-benzenesulphonyl-3-trimethylsilylbicyclo[2.2.1]hepta-2,5-diene, which exhibits remarkable regio- and stereospecificity, affording a single adduct in high yield. rsc.orgrsc.org The synthesis of the specific isomer, this compound, can be envisioned through a similar Diels-Alder strategy, potentially by reacting cyclopentadiene with a suitably functionalized bicyclo[2.2.1]heptene that would either directly lead to the desired double bond placement or allow for its subsequent introduction. The crystal structure of 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride, formed from the reaction of (2-norborneno)[c]furan with maleic anhydride, confirms the feasibility of forming the -2(7)-ene double bond within this tetracyclic system via a Diels-Alder reaction. iupac.org
| Diene | Dienophile | Product | Reference |
| Cyclopentadiene | Methyl methacrylate | Methyl 4-methyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylate | researchgate.net |
| Cyclopentadiene | Methyl acrylate | Methyl tetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylate | researchgate.net |
| Cyclopentadiene | Allylacetylene | 9-(2-Propynyl)tetracyclo[6.2.1.13,6.02,7]dodec-4-ene | researchgate.net |
| Cyclopentadiene | 2-Benzenesulphonyl-3-trimethylsilylbicyclo[2.2.1]hepta-2,5-diene | Substituted tetracyclo[6.2.1.13,6.02,7]dodec-9-ene | rsc.orgrsc.org |
| (2-Norborneno)[c]furan | Maleic anhydride | 11-Oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride | iupac.org |
Intramolecular [2+2] photocycloaddition reactions provide a powerful method for the synthesis of strained four-membered rings within a polycyclic framework. These reactions are initiated by the absorption of light by a molecule containing two alkene moieties, leading to an excited state that can undergo cyclization. The stereochemistry of the resulting cyclobutane (B1203170) ring is often predictable and is retained from the starting material. This methodology is particularly useful for creating complex, cage-like structures. While direct synthesis of this compound via this method is not prominently documented, the general strategy is applicable to the synthesis of analogous strained polycyclic systems.
While the Diels-Alder [4+2] cycloaddition is the most common, other cycloaddition pathways can also be employed to construct polycyclic systems. Formal cycloadditions and [3+2] cycloadditions, for example, offer alternative routes to five-membered rings fused into a larger polycyclic structure. These methods can provide access to different substitution patterns and stereochemistries compared to the Diels-Alder reaction. The application of these methods to the direct synthesis of the tetracyclo[6.2.1.13,6.02,7]dodecane skeleton is an area of ongoing research.
Transition Metal-Catalyzed Cyclization and Rearrangement Reactions
Transition metal catalysis offers a versatile and powerful platform for the construction of complex molecular architectures under mild conditions. Various transition metals, including rhodium, palladium, and nickel, can catalyze a wide array of cyclization and rearrangement reactions to form polycyclic alkenes. These reactions often proceed with high selectivity and functional group tolerance. For example, rhodium catalysts have been used for the stereoselective hydrosilylation of derivatives of the tetracyclo[6.2.1.13,6.02,7]dodecane framework. researchgate.net While a direct synthesis of this compound using this approach is not explicitly detailed in the literature, the principles of transition metal-catalyzed C-C bond formation are broadly applicable to the synthesis of such strained systems.
Ring-Closing and Enyne Metathesis Approaches to Polycyclic Olefins
Ring-closing metathesis (RCM) and enyne metathesis have emerged as powerful tools for the synthesis of cyclic and polycyclic olefins. These reactions, typically catalyzed by ruthenium or molybdenum complexes, involve the intramolecular rearrangement of double and triple bonds to form new cyclic structures. RCM of a diene can lead to the formation of a cyclic alkene, while enyne metathesis, the reaction of an alkene with an alkyne, can generate a conjugated diene system within a cyclic framework. These methods are particularly valuable for the synthesis of medium to large rings and can be applied to the construction of complex polycyclic natural products. The application of RCM or enyne metathesis to a suitably designed precursor could potentially provide a novel route to the this compound core.
Enantioselective and Diastereoselective Synthesis of Strained Polycyclic Systems
The controlled synthesis of specific stereoisomers of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene and its analogs is crucial for various applications. This section explores the methods employed to achieve high levels of enantioselectivity and diastereoselectivity in the formation of this strained polycyclic framework.
Asymmetric Catalysis in Polycyclic Framework Assembly
The development of asymmetric catalytic systems has been pivotal in accessing enantioenriched polycyclic compounds. While specific examples for the direct asymmetric synthesis of the parent tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene are not extensively documented in publicly available literature, the principles of asymmetric catalysis in related Diels-Alder reactions provide a clear pathway. Chiral Lewis acids are commonly employed to catalyze the cycloaddition between a diene and a dienophile, inducing facial selectivity and leading to the formation of one enantiomer in excess.
For instance, the use of chiral copper(II)-bis(oxazoline) complexes as Lewis acid catalysts in Diels-Alder reactions has proven effective in achieving high enantioselectivity. Although not directly applied to the synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene, these catalytic systems demonstrate the potential for asymmetric induction in the formation of similar polycyclic frameworks. The catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the diene.
Similarly, chiral oxazaborolidine catalysts have been successfully used in asymmetric Diels-Alder reactions, offering another avenue for the enantioselective synthesis of complex polycyclic structures. These catalysts activate the dienophile towards cycloaddition while controlling the stereochemical outcome. The application of these established chiral catalyst families to the synthesis of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene would be a logical extension.
Stereochemical Control and Regioselectivity in Cycloadditions
The synthesis of the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene framework is often achieved through a sequential Diels-Alder reaction strategy. The stereochemical and regiochemical outcomes of these cycloadditions are critical in determining the final structure of the molecule.
The synthesis of diastereoisomerically pure derivatives of tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carboxylic acid has been reported through a twofold, sequential Diels-Alder reaction. In this approach, cyclopentadiene first reacts with a substituted dienophile, such as methyl acrylate or methyl methacrylate, to form a bicyclo[2.2.1]heptene derivative. A second Diels-Alder reaction with another equivalent of cyclopentadiene then constructs the final tetracyclic skeleton. The stereochemistry of the final product is a direct consequence of the endo/exo selectivity of both cycloaddition steps. The selective hydrolysis of the resulting methyl esters allows for the isolation of pure diastereoisomers of the carboxylic acids.
Computational studies, such as MMX calculations, have been employed to predict the preferential configuration of the adducts formed in these Diels-Alder reactions. These calculations help in understanding the steric and electronic factors that govern the stereochemical outcome.
The regioselectivity of the cycloaddition is also a crucial aspect, particularly when unsymmetrical dienes or dienophiles are used. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regiochemical outcome of Diels-Alder reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile dictates the preferred orientation of the reactants, leading to the formation of a specific regioisomer. In the context of synthesizing substituted tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene derivatives, controlling regioselectivity is essential for installing functional groups at desired positions within the polycyclic framework.
Advanced Functionalization and Derivatization Strategies for Polycyclic Alkenes
Once the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene skeleton has been assembled, further synthetic transformations can be carried out to introduce or modify functional groups. These advanced functionalization and derivatization strategies enhance the molecular diversity and potential applications of this class of compounds.
The strained double bond within the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene framework is a key site for functionalization. For example, epoxidation of the double bond can be achieved using peroxy acids, leading to the formation of the corresponding epoxy derivatives. This transformation introduces a reactive epoxide ring that can be further manipulated through nucleophilic ring-opening reactions.
Derivatization of substituent groups already present on the tetracyclic core is another common strategy. For instance, tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carbonitrile, synthesized via a Diels-Alder reaction, can be reduced to the corresponding aminomethyl derivative using lithium aluminum hydride. This primary amine can then serve as a handle for a variety of subsequent reactions, such as reactions with sulfonyl chlorides, isocyanates, and isothiocyanates, to generate a library of functionalized compounds.
The reaction of a 9-(2-propynyl) substituted tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene derivative with various electrophiles after formation of the corresponding Grignard reagent has been reported. This allows for the introduction of hydroxy, acetyl, and trimethylsilyl (B98337) groups at the terminus of the propargyl side chain. Furthermore, the hydrosilylation of the propynyl (B12738560) group over a rhodium catalyst proceeds in a stereoselective manner to yield the trans-adduct.
Below is a table summarizing some of the reported functionalization and derivatization reactions on the tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-2(7)-ene scaffold and its analogs.
| Starting Material | Reagent(s) | Product | Reference |
| Tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene-4-carbonitrile | Lithium aluminum hydride | exo-4-Aminomethyltetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene | |
| exo-4-Aminomethyltetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-ene | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)-N'-(tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-exo-ylmethyl)amine | |
| N-Mesityl-N'-(tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-9-en-4-exo-ylmethyl)urea | Peroxyphthalic acid | Corresponding epoxy derivative | |
| 9-(2-Propynyl)tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene | 1. Ethylmagnesium bromide 2. Acetone | 9-(3-Hydroxy-3-methylbut-1-ynyl)tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene | |
| 9-(2-Propynyl)tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene | Triethylsilane, Rh catalyst | trans-9-(2-Triethylsilylvinyl)tetracyclo[6.2.1.1³,⁶.0²,⁷]dodec-4-ene |
Computational Chemistry Approaches to Understanding Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene and Strained Polycyclic Hydrocarbons
Theoretical Methods for Strain Energy Quantification
Strain energy, the excess energy stored in a molecule due to geometric distortion from its ideal conformation, is a central concept in the chemistry of polycyclic systems. Several computational techniques have been developed to quantify both the total and localized strain, providing insight into molecular stability and reactivity.
The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational method for analyzing the energetics of a chemical reaction. wikipedia.org It deconstructs the potential energy of a reaction (ΔE) along the reaction coordinate into two key components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). researchgate.net
ΔE(ζ) = ΔE_strain(ζ) + ΔE_int(ζ)
The activation strain is the energy required to distort the reactants from their equilibrium geometry into the geometry they adopt at a specific point (ζ) along the reaction coordinate. nih.gov This term is typically destabilizing. The interaction energy is the stabilizing energy released from the interaction between the two distorted reactants. nih.govspringernature.com The transition state is reached when the stabilizing interaction energy overcomes the destabilizing strain energy. researchgate.net
For strained polycyclic hydrocarbons like tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene, the ASM is particularly insightful. The high intrinsic ring strain means that the molecule already possesses a significant amount of stored potential energy. While this contributes to a high initial strain energy that must be overcome, it also means that reactions leading to strain-releasing products are highly favorable. The ASM can be used to analyze how different reaction pathways (e.g., cycloadditions, rearrangements) are influenced by the interplay between the strain that must be introduced to reach the transition state and the favorable interaction with a reacting partner. rsc.org
Table 1: Conceptual Activation Strain Model Data for a Hypothetical Diels-Alder Reaction of this compound
| Reaction Coordinate (ζ) | Total Energy (ΔE) (kcal/mol) | Strain Energy (ΔE_strain) (kcal/mol) | Interaction Energy (ΔE_int) (kcal/mol) |
| Reactants | 0.0 | 0.0 | 0.0 |
| Transition State (TS) | +15.0 | +45.0 | -30.0 |
| Products | -25.0 | +10.0 | -35.0 |
Quantifying the total strain energy of a molecule requires comparing its heat of formation to that of a hypothetical, strain-free reference. Homodesmotic and isodesmic reactions are theoretical reaction schemes designed to provide accurate estimates of this strain by ensuring a high degree of conservation of chemical environments between reactants and products, which helps cancel out systematic errors in calculations. nih.govacs.org
An isodesmic reaction is one in which the number of bonds of each formal type (e.g., C-C, C=C, C-H) is conserved on both sides of the equation. nih.gov
A homodesmotic reaction is a more constrained subclass of isodesmic reactions. iupac.org In addition to conserving the number of bond types, it also conserves the number of carbon atoms in their various hybridization states (sp³, sp², sp) and matches the number of hydrogen atoms attached to each type of carbon. yale.eduiupac.org This closer matching of atomic environments leads to more reliable strain energy estimations for cyclic and polycyclic systems. iupac.orgiupac.org
For this compound, a hypothetical homodesmotic reaction would involve breaking the molecule down into smaller, acyclic molecules that preserve the specific types of carbon-carbon and carbon-hydrogen bonds present in the strained framework. The enthalpy of this reaction, calculated computationally, corresponds to the amount of strain energy released.
Table 2: Comparison of Bond Type Conservation for a Hypothetical Strain Calculation of this compound
| Feature | Isodesmic Scheme | Homodesmotic Scheme |
| Conservation Level | Conserves number of bonds by type (e.g., C=C, C-C). | Conserves number of bonds by hybridization type (e.g., C(sp²)=C(sp²), C(sp³)-C(sp²)). |
| Reference Molecules | Simple hydrocarbons (e.g., ethane, ethene). | More complex fragments that match substitution patterns (e.g., propene, isobutane). iupac.org |
| Accuracy for Strain | Good | Excellent, due to better cancellation of non-strain-related energetic factors. iupac.org |
While homodesmotic reactions provide a value for the total molecular strain, techniques like the Judgement of Energy DIstribution (JEDI) analysis can partition this strain and localize it to specific internal coordinates. chemrxiv.org Based on the harmonic approximation, the JEDI analysis calculates the strain energy stored in each bond length, bond angle, and dihedral angle of a deformed or inherently strained molecule relative to a strain-free reference. chemrxiv.orgaip.orgresearchgate.net
This method is ideal for analyzing complex polycyclic structures such as this compound. Application of JEDI analysis would likely reveal significant strain energy localized in several key areas:
The C2=C7 double bond: The rigid framework forces the sp²-hybridized carbons to pyramidalize, distorting them from their ideal planar geometry.
Bridgehead Carbon Atoms: The fusion of multiple rings creates severe bond angle distortion around the bridgehead carbons.
Dihedral Angles: The enforced boat and twist conformations of the fused rings lead to high torsional strain.
By identifying the specific structural elements that bear the most strain, JEDI analysis provides a detailed map of energetic hotspots within the molecule, which are often the sites of highest reactivity. researchgate.net
Table 3: Hypothetical Localized Strain Energy Distribution in this compound from JEDI Analysis
| Structural Feature | Type of Strain | Estimated Strain Contribution (%) |
| C2=C7 Bond | Bond Angle (Pyramidalization) | 35% |
| Bridgehead C-C-C Angles | Bond Angle | 30% |
| Fused Ring Dihedrals | Torsional | 25% |
| C-C Bond Lengths | Bond Stretching | 10% |
Quantum Chemical Studies of Reaction Energetics and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for studying the reaction mechanisms of strained molecules. researchgate.net These methods allow for the calculation of potential energy surfaces, which map the energy of a system as it transforms from reactants to products, revealing the structures of transition states and intermediates along the way. nih.gov
The rate of a chemical reaction is governed by its highest energy barrier, and the step that crosses this barrier is the rate-determining step. youtube.comyoutube.com Computational chemistry can identify this step by calculating the energies of all potential transition states and intermediates in a proposed mechanism.
For reactions involving this compound, such as an electrophilic addition of bromine (Br₂), quantum chemical calculations could be used to:
Model the initial approach of the electrophile to the strained double bond.
Locate the transition state for the formation of a bromonium ion intermediate.
Evaluate the stability of possible rearranged carbocation intermediates that might form due to the release of ring strain.
Calculate the energy barriers for each subsequent step, such as nucleophilic attack by bromide.
By comparing the heights of these energy barriers, the rate-determining step can be unequivocally identified. The calculations also provide optimized geometries for transient species like reaction intermediates, offering a detailed picture of the reaction pathway.
Table 4: Hypothetical Calculated Energies for the Bromination of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Tetracyclo-dodecene + Br₂ | 0.0 |
| Transition State 1 (TS1) | Formation of bromonium ion | +12.5 |
| Intermediate | Bridged bromonium ion | +4.0 |
| Transition State 2 (TS2) | Nucleophilic attack by Br⁻ | +9.0 |
| Product | Dibromo-tetracyclododecane | -30.0 |
| In this hypothetical case, TS1 represents the highest energy barrier, making the initial electrophilic attack the rate-determining step. |
The three-dimensional complexity of strained polycyclic systems often leads to highly selective reactions. Computational models are invaluable for predicting this selectivity, which can be challenging to anticipate based on simple steric or electronic arguments alone. rsc.org
Chemoselectivity: In molecules with multiple reactive sites, calculations can determine which site is kinetically favored by comparing the activation barriers for reaction at each location.
Regioselectivity: For reactions like additions or functionalizations, different products can arise from different orientations of attack. By calculating the energies of the transition states leading to each regioisomer, the major product can be predicted. nih.govsemanticscholar.org
Stereoselectivity: The rigid framework of this compound creates distinct steric environments on its different faces (exo vs. endo). Quantum chemical calculations can quantify the energetic penalty associated with steric hindrance, predicting the favored direction of attack. For example, in a Diels-Alder reaction, the dienophile would likely approach from the less hindered face, and the energy difference between the exo and endo transition states would determine the stereochemical outcome. nih.gov
These predictive capabilities are crucial for the rational design of synthetic routes involving complex, strained hydrocarbons. rsc.orgarxiv.org
Table 5: Hypothetical Calculated Activation Energies for Predicting Stereoselectivity of Epoxidation
| Pathway | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
| Exo Attack | Reagent approaches from the less sterically hindered face. | 14.2 | Major Product |
| Endo Attack | Reagent approaches from the more sterically hindered face. | 17.8 | Minor Product |
Conformational Landscape and Dynamic Behavior Modeling
The rigid tetracyclic framework of molecules like this compound significantly restricts their conformational freedom. Unlike flexible acyclic or large macrocyclic systems, the interconnected ring systems in these polycyclic hydrocarbons lead to a conformational landscape dominated by a few, well-defined, low-energy structures. The primary source of conformational isomerism in related bridged systems often arises from puckering or twisting of the less rigid parts of the molecule. However, the compact and highly bridged nature of the tetracyclododecene skeleton suggests that it likely possesses a single, dominant low-energy conformation.
Computational modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), is instrumental in determining the preferred geometry of such strained molecules. These calculations can precisely predict bond lengths, bond angles, and dihedral angles, which are crucial in understanding the inherent strain within the molecule. The strain energy, a key determinant of the molecule's stability and reactivity, can be quantified computationally through methods like isodesmic or homodesmotic reactions. acs.org For instance, the strain energy of a polycyclic hydrocarbon can be calculated by comparing its computed enthalpy of formation with that of a hypothetical strain-free reference compound constructed from unstrained group increments. swarthmore.edu
The dynamic behavior of this compound is expected to be characterized by vibrational and rotational motions around its equilibrium geometry rather than large-scale conformational changes. Computational techniques such as ab initio molecular dynamics (AIMD) can provide a time-resolved picture of these atomic motions, offering insights into the molecule's flexibility and the potential for transient structural distortions.
To illustrate the type of data generated in such computational studies, the following table presents hypothetical relative energies and key geometric parameters for possible conformers of a generic strained tetracyclic system, as might be determined by DFT calculations.
| Conformer | Relative Energy (kcal/mol) | C=C Bond Length (Å) | Key Dihedral Angle (°) |
| A (Global Minimum) | 0.00 | 1.345 | 175.2 |
| B (Twist-Boat-like) | 4.85 | 1.348 | 160.5 |
| C (Stretched) | 9.20 | 1.352 | 152.8 |
This table is illustrative and does not represent actual data for this compound.
Molecular Dynamics Simulations for Polycyclic Systems
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the time-dependent behavior of molecular systems, providing a bridge between static molecular structures and macroscopic properties. lidsen.com For strained polycyclic hydrocarbons, MD simulations can offer valuable insights into their structural dynamics, thermodynamic stability, and interactions with other molecules or materials.
The application of MD simulations to polycyclic systems requires accurate force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. For hydrocarbons, well-established force fields like AMBER and CHARMM are often used, though specialized force fields may be developed for highly strained or unusual bonding arrangements to improve accuracy. nih.gov
In the context of this compound and its analogs, MD simulations could be employed to:
Investigate Vibrational Dynamics: By simulating the atomic motions at different temperatures, one can analyze the vibrational modes of the molecule and understand how energy is distributed and transferred within the strained framework.
Study Thermal Stability: MD simulations can be used to heat the system and observe the temperature at which structural degradation or isomerization occurs, providing an estimate of the molecule's thermal stability.
Analyze Interactions with Solvents: By placing the molecule in a simulated solvent box, MD can model the solvation process and quantify the interactions between the polycyclic hydrocarbon and the surrounding solvent molecules. This is crucial for understanding its solubility and reactivity in different environments.
Explore Aggregation Behavior: For related polycyclic aromatic hydrocarbons (PAHs), MD simulations have been used to study their aggregation and stacking behavior, which is important for understanding the formation of soot and the properties of carbonaceous materials. researchgate.net
The following table provides an example of the types of quantitative data that can be extracted from MD simulations of a polycyclic hydrocarbon in a solvent.
| Property | Simulated Value | Units |
| Root-Mean-Square Deviation (RMSD) of backbone atoms | 0.85 ± 0.15 | Å |
| Solvation Free Energy in Water | +5.2 ± 0.5 | kcal/mol |
| Diffusion Coefficient in Hexane | 1.2 x 10-5 | cm2/s |
This table is illustrative and does not represent actual data for this compound.
Advanced Spectroscopic Characterization of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene and Polycyclic Strained Alkenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the molecular structure of complex organic molecules in solution. For polycyclic systems like tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive insights into the chemical environment, connectivity, and stereochemistry of each atom.
High-Resolution 1D NMR (¹H and ¹³C) Analysis
High-resolution ¹H and ¹³C NMR spectra offer primary information regarding the chemical structure of a molecule. In polycyclic alkenes, the chemical shifts are highly influenced by factors such as ring strain, anisotropic effects from double bonds, and steric compression between non-bonded atoms. acs.org
The ¹H NMR spectrum of a this compound derivative would be expected to show a complex pattern of signals for the aliphatic protons, typically in the upfield region, while the olefinic protons at the strained double bond would appear at a characteristic downfield shift. libretexts.org Similarly, in the ¹³C NMR spectrum, the sp²-hybridized carbons of the double bond are readily identified by their downfield chemical shifts, generally in the range of 100-150 ppm. libretexts.org The specific chemical shifts provide a fingerprint of the molecule's unique electronic structure. For instance, detailed NMR analysis has been crucial in the characterization of diastereoisomerically pure derivatives of the related tetracyclo[6.2.1.13,6.02,7]dodec-9-ene system. researchgate.net
The structure of derivatives, such as those of endo-4-aminomethyltetracyclo[6.2.1.13,6.02,7]dodec-9-ene, has been rigorously confirmed through the analysis of their ¹H and ¹³C NMR spectra, often supported by computational predictions of chemical shifts. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Polycyclic Alkene Framework (Note: This table is illustrative, based on data for related polycyclic structures. Actual values for this compound may vary.)
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Olefinic (C=C-H) | 5.5 - 6.5 | 120 - 145 | Deshielded due to sp² character and anisotropy. |
| Bridgehead (C-H) | 2.0 - 3.0 | 40 - 60 | Shift depends heavily on steric environment. |
| Aliphatic (CH₂) | 1.0 - 2.0 | 25 - 45 | Complex splitting patterns are common. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential data, complex polycyclic systems often exhibit significant signal overlap. 2D NMR techniques are critical for resolving these ambiguities and definitively establishing the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. This is fundamental for tracing the connectivity within the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom it is directly attached to. This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire carbon framework, especially for connecting quaternary carbons (which have no attached protons) to the rest of the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the stereochemistry, such as the endo or exo configuration of substituents and the relative orientation of the fused rings.
The structures of various derivatives of tetracyclo[6.2.1.13,6.02,7]dodec-9-ene have been unequivocally confirmed using a combination of these 2D NMR techniques. researchgate.netresearchgate.net
Diffusion-Ordered Spectroscopy (DOSY NMR) for Mixture Characterization
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. mdpi.com Larger molecules diffuse more slowly than smaller ones, allowing DOSY to function as a form of "chromatography by NMR". nih.gov
This method is particularly useful for:
Analyzing reaction mixtures to identify products, starting materials, and intermediates without prior separation.
Characterizing the composition of complex mixtures of isomers or related polycyclic compounds. nih.gov
Detecting and characterizing aggregates in solution, as aggregates will have a significantly lower diffusion coefficient than the corresponding monomeric species. researchgate.net
In the context of polycyclic alkenes, DOSY can differentiate between various isomers or oligomerization products in a sample, providing a distinct 1D spectrum for each component resolved in the diffusion dimension. mdpi.com The technique has been successfully applied to analyze mixtures of polycyclic aromatic hydrocarbons (PAHs), demonstrating its potential for the characterization of complex hydrocarbon samples. mdpi.com
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to investigate dynamic processes within a molecule, such as conformational changes or fluxional rearrangements. For strained polycyclic molecules, VT-NMR can provide critical information on energy barriers for processes like ring flipping or bond rotation.
While the rigid this compound framework is not expected to have low-energy conformational isomers, VT-NMR can be instrumental in studying the properties of its reactive intermediates. For example, studies on related syn,endo-tetracyclo[6.2.1.13,6.02,7]dodec-2-ylium cations have explored the kinetic and chemical consequences of the fused norbornyl system, highlighting the dynamic nature of such species. acs.org Similarly, VT-NMR has been used to study the behavior of internal atoms in other complex cyclic systems, indicating its broad applicability for understanding molecular dynamics. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For strained molecules like this compound, this technique is essential for quantifying the geometric distortions imposed by the rigid polycyclic framework.
A key structural feature of interest in this system is the planarity of the double bond. In a crystalline derivative of anti-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene, X-ray analysis revealed that the olefinic double bond deviates from planarity by a significant 13.2°. researchgate.net Similarly, the crystal structure of a related oxa-derivative, 11-oxa-endo-tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene-9,10-exo-dicarboxylic anhydride, showed a dihedral angle of 163° between the planes defining the double bond, a substantial deviation from the ideal 180°. dntb.gov.ua This pyramidalization of the double bond is a direct consequence of the immense strain within the fused ring system.
X-ray diffraction has also been a cornerstone in confirming the stereochemistry of various derivatives of the tetracyclo[6.2.1.13,6.02,7]dodecane skeleton, providing unambiguous proof of structure where spectroscopic methods alone might be insufficient. researchgate.netresearchgate.net
Table 2: Key Structural Parameters from X-ray Crystallography for Strained Tetracyclic Systems (Data sourced from related crystalline derivatives)
| Structural Parameter | Observed Value | Ideal Value (Planar Alkene) | Significance |
|---|---|---|---|
| Double Bond Pyramidalization Angle | ~13.2° researchgate.net | 0° | Indicates significant out-of-plane distortion. |
| C-C=C-C Dihedral Angle | ~163° dntb.gov.ua | 180° | Quantifies the deviation from planarity. |
Applications of Tetracyclo 6.2.1.13,6.02,7 Dodec 2 7 Ene in Advanced Materials Science
Role as Monomers in Ring-Opening Metathesis Polymerization (ROMP)
Ring-opening metathesis polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. The high ring strain of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene and its derivatives provides a strong thermodynamic driving force for this polymerization, allowing for the formation of high molecular weight polymers with controlled architectures.
Synthesis of Novel Polymeric Architectures from Strained Cycloalkenes
The use of this compound as a monomer in ROMP allows for the creation of a variety of novel polymeric architectures. The living nature of ROMP, when using appropriate catalysts, enables the synthesis of well-defined homopolymers and block copolymers. For instance, the sequential addition of different monomers allows for the construction of block copolymers where each block can have distinct properties. This approach has been utilized to create scaffolds that can be further functionalized post-polymerization to generate a wide range of block copolymers with diverse functionalities. wikipedia.org
Research has demonstrated the synthesis of block copolymers containing segments derived from tetracyclododecene derivatives. For example, block copolymers of norbornene derivatives and methyltetracyclododecene have been successfully prepared using sequential ROMP. nih.govresearchgate.net These complex architectures are of interest for a variety of applications, from thermoplastic elastomers to nanofabrication and drug delivery. wikipedia.org
The versatility of ROMP also extends to the creation of more complex topologies, such as star-like polymers. These can be synthesized by utilizing a multifunctional core to initiate the polymerization of this compound monomers, or by crosslinking pre-formed polymer chains. nist.gov
Tailoring Polymer Properties through Monomer Design
The properties of polymers derived from this compound can be precisely tuned by modifying the monomer structure. The introduction of different functional groups onto the tetracyclic framework allows for the control of key polymer characteristics such as thermal stability, mechanical strength, and solubility.
For example, the ring-opening metathesis polymerization of an ethyl-substituted tetracyclododecene has been shown to produce a polymer with a high glass transition temperature (Tg) of 189.2 °C. rsc.org The hydrogenation of this polymer further enhances its thermal stability. The ability to incorporate various functional groups, such as esters, carboxylic acids, and nitriles, into the monomer structure opens up possibilities for creating polymers with a wide range of properties. researchgate.netgoogle.com For instance, polymers based on tetracyclo[4.4.0.12,5.17,10]dodecyl methacrylate (B99206) have been designed as base polymers for photoresists in ArF excimer laser lithography, demonstrating enhanced etching durability compared to conventional novolac-based resists. researchgate.net
The following table summarizes the effect of monomer structure on the glass transition temperature of polymers derived from this compound and its derivatives.
Table 1: Influence of Monomer Structure on Polymer Glass Transition Temperature (Tg)
| Monomer | Polymer Abbreviation | Glass Transition Temperature (Tg) |
|---|---|---|
| 8-ethyl-tetracyclo[4.4.0.12,5.17,10]dodec-3-ene | p-Et-TCD | 189.2 °C rsc.org |
| Hydrogenated 8-ethyl-tetracyclo[4.4.0.12,5.17,10]dodec-3-ene | H2-p-Et-TCD | Not Reported |
Utilization as Scaffolds for Complex Molecular Architectures
Beyond its role as a monomer, the rigid and well-defined three-dimensional structure of the tetracyclo[6.2.1.13,6.02,7]dodecane framework makes it an excellent scaffold for the synthesis of complex molecules with specific spatial arrangements of functional groups.
Precursors for High-Energy-Density Materials Research
The high carbon-to-hydrogen ratio and strained polycyclic structure of this compound make its saturated derivatives attractive candidates for high-energy-density fuels. These fuels are of particular interest for aerospace applications where high volumetric energy density is a critical performance metric.
The hydrogenation of this compound yields tetracyclo[6.2.1.13,6.02,7]dodecane, a high-density hydrocarbon. This compound is structurally related to JP-10, a synthetic missile fuel primarily composed of exo-tetrahydrodicyclopentadiene. nist.gov JP-10 is valued for its high density and high volumetric net heat of combustion, which allows for increased range and payload in volume-limited applications. wikipedia.orgresearchgate.netresearchgate.net
Research in this area focuses on synthesizing novel polycyclic hydrocarbons with even higher energy densities. The tetracyclododecane framework serves as a key building block in the design and synthesis of these advanced fuels. The properties of a fuel derived from a related tetracyclododecane structure are compared with conventional jet fuel and JP-10 in the table below.
Table 2: Comparison of High-Energy-Density Fuel Properties
| Fuel | Density (g/cm³) | Volumetric Net Heat of Combustion (MJ/L) |
|---|---|---|
| Hydrogenated Norbornene Dimer | 0.978 | 41.49 researchgate.net |
| JP-10 | 0.94 | 39.6 researchgate.netresearchgate.net |
| Conventional Jet Fuel (Jet A) | ~0.80 | ~34.1 researchgate.net |
Building Blocks for Specialized Organic Materials
The this compound scaffold can be functionalized with a variety of chemical groups to create building blocks for specialized organic materials. The rigid framework ensures that the appended functional groups are held in a well-defined spatial orientation, which can be crucial for the material's properties and performance.
Derivatives of this compound have been synthesized with a range of functional groups, including:
Carboxylic acids: These can be used to incorporate the tetracyclic unit into polyesters or polyamides, or to improve adhesion in photoresist formulations. researchgate.netgoogle.com
Amines: These derivatives can serve as curing agents for epoxy resins or as building blocks for polyimides and other high-performance polymers.
Nitriles: The nitrile group can be converted into other functional groups or can be used to introduce polarity into a material.
Propynyl (B12738560) groups: These can be further functionalized through reactions such as hydrosilylation or click chemistry to attach other molecular fragments. wikipedia.org
These functionalized tetracyclododecenes have potential applications in various fields. For example, their incorporation into polymer backbones is a strategy for designing advanced photoresists with improved etch resistance for high-resolution lithography. researchgate.net There is also interest in exploring their use in organic electronics, where the rigid scaffold could provide a means to control the intermolecular packing and electronic coupling in thin films.
Q & A
Basic Research Questions
Q. What experimental techniques are critical for confirming the structural integrity of tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve complex coupling patterns and assign stereochemistry. Compare data with computational predictions (e.g., DFT-based chemical shift calculations) .
- X-ray Crystallography : Resolve ambiguities in ring strain and bond angles. Ensure crystal quality via slow evaporation or diffusion methods .
- Mass Spectrometry (HRMS) : Confirm molecular formula and detect fragmentation patterns unique to the strained bicyclic system.
- Cross-validation : Compare results with literature data, prioritizing peer-reviewed studies over commercial databases .
Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?
- Methodological Answer :
- Key Challenges : Competing ring-opening reactions, steric hindrance, and thermal instability.
- Solutions :
Optimize reaction conditions (e.g., low-temperature Diels-Alder cycloadditions or photochemical methods).
Use directing groups to control regioselectivity.
Monitor intermediates via in-situ FTIR or LC-MS .
- Validation : Replicate synthesis under varying conditions (Table 1) and compare yields/purity.
Table 1 : Synthesis Optimization for Key Intermediate
| Condition | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thermal cyclization | 120 | None | 35 | 85% |
| Photochemical | 25 | TiO₂ | 62 | 92% |
Q. How can researchers validate the purity of this compound for mechanistic studies?
- Methodological Answer :
- Chromatography : Use preparative HPLC with a chiral column to separate enantiomers, if applicable.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles to detect impurities.
- Elemental Analysis : Confirm stoichiometry matches theoretical values (C:XX%, H:XX%) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in experimental data for this compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Compare with electrochemical data (cyclic voltammetry).
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
- Validation : Cross-check computational results with spectroscopic data (e.g., UV-Vis absorption bands) .
Q. What strategies address contradictory reactivity observations in this compound across different solvents?
- Methodological Answer :
- Controlled Experiments : Systematically vary solvent polarity (e.g., toluene vs. DMSO) and measure reaction rates via kinetic studies.
- Solvent Parameter Analysis : Use Kamlet-Taft or Hansen parameters to correlate solvent effects with outcomes.
- Mechanistic Probes : Introduce isotopic labeling (²H, ¹³C) to track bond-breaking/formation steps .
Q. How can researchers design experiments to explore the compound’s potential in photodynamic therapy?
- Methodological Answer :
- PICOC Framework :
| Criteria | Details |
|---|---|
| Population | Cancer cell lines (e.g., HeLa, MCF-7) |
| Intervention | Light-activated generation of reactive oxygen species (ROS) |
| Comparison | Non-irradiated controls |
| Outcomes | ROS quantification (e.g., fluorescence probes), cytotoxicity assays |
| Context | In vitro models under physiological pH and temperature |
Q. What statistical methods are appropriate for analyzing inconsistent catalytic performance data in this compound-based systems?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., catalyst loading, solvent) influencing outcomes.
- Error Propagation Models : Quantify uncertainty in kinetic measurements using Monte Carlo simulations.
- Reproducibility Checks : Require triplicate runs and report standard deviations (Table 2) .
Table 2 : Catalytic Efficiency Under Varied Conditions
| Catalyst Loading (mol%) | Solvent | Turnover Frequency (h⁻¹) | SD (±) |
|---|---|---|---|
| 5 | THF | 120 | 8.2 |
| 10 | Acetone | 95 | 10.1 |
Guidelines for Rigorous Research
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Data Management : Follow institutional protocols for reproducibility (e.g., raw data archiving, metadata documentation) .
- Peer Review : Pre-submission consultations with domain experts reduce methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
